molecular formula C40H82O2S3Sn B14608121 Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate CAS No. 59586-12-8

Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate

Cat. No.: B14608121
CAS No.: 59586-12-8
M. Wt: 810.0 g/mol
InChI Key: YLXGHYDMRSLTCR-UHFFFAOYSA-K
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Description

Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate is an organotin compound characterized by the presence of a tin atom bonded to three dodecylsulfanyl groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate typically involves the reaction of tris(dodecylsulfanyl)tin chloride with methyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The tin-sulfur bonds can participate in substitution reactions with nucleophiles, leading to the formation of new organotin compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like alkyl halides, Grignard reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: New organotin compounds with different substituents.

Scientific Research Applications

Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate has several scientific research applications:

    Biology: Potential use in the study of organotin compounds’ biological activity and their effects on living organisms.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of materials with specific properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate involves its ability to interact with various molecular targets through its tin and sulfanyl groups. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[tris(phenylsulfanyl)stannyl]propanoate
  • Methyl 3-[tris(butylsulfanyl)stannyl]propanoate
  • Methyl 3-[tris(octylsulfanyl)stannyl]propanoate

Uniqueness

Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate is unique due to the presence of long dodecyl chains, which impart specific properties such as increased hydrophobicity and potential for self-assembly into organized structures. This makes it particularly useful in applications requiring materials with specific surface properties and stability.

Properties

CAS No.

59586-12-8

Molecular Formula

C40H82O2S3Sn

Molecular Weight

810.0 g/mol

IUPAC Name

methyl 3-tris(dodecylsulfanyl)stannylpropanoate

InChI

InChI=1S/3C12H26S.C4H7O2.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;1-3-4(5)6-2;/h3*13H,2-12H2,1H3;1,3H2,2H3;/q;;;;+3/p-3

InChI Key

YLXGHYDMRSLTCR-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCS[Sn](CCC(=O)OC)(SCCCCCCCCCCCC)SCCCCCCCCCCCC

Origin of Product

United States

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